Metabolic Stability Advantage of the Cyclopropylmethyl Group Over Acyclic N‑Alkyl Analogs
The cyclopropylmethyl group confers a documented metabolic stability advantage compared to unstrained N‑alkyl substituents. The high angle strain of cyclopropane limits accessibility to cytochrome P450 enzymes, reducing hepatic extraction and extending plasma half‑life [1]. While direct microsomal stability data for CAS 1339494-41-5 have not been published, the class‑level behaviour of cyclopropylmethyl‑containing drug analogues consistently shows lower intrinsic clearance relative to their N‑methyl or N‑ethyl counterparts [1]. Procurement of the cyclopropylmethyl analog is therefore warranted when metabolic liability of the N‑alkyl position is a critical project parameter.
| Evidence Dimension | Predicted hepatic metabolic stability (class‑level inference from cyclopropylmethyl‑containing drug analogues) |
|---|---|
| Target Compound Data | Cyclopropylmethyl group expected to reduce CYP‑mediated oxidation at the α‑methylene position |
| Comparator Or Baseline | N‑methyl or N‑ethyl analogs (acyclic alkyl chains); higher susceptibility to oxidative metabolism |
| Quantified Difference | Qualitative improvement in metabolic stability; precise fold‑change not available for this exact scaffold |
| Conditions | In vitro/in vivo drug metabolism studies on cyclopropylmethyl‑bearing molecules (literature review in [1]) |
Why This Matters
Metabolic instability is a leading cause of compound attrition; this scaffold pre‑installs a recognised stability‑enhancing motif.
- [1] PMC12522151 – Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Chem. Sci., 2025, Advance Article. DOI: 10.1039/d5sc06767g. View Source
